

Phase diagram of the zinc-selenium system

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Compound of Interest

Compound Name: Zinc selenide

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An In-depth Technical Guide to the Zinc-Selenium (Zn-Se) Phase Diagram

This technical guide provides a comprehensive overview of the zinc-selenium (Zn-Se) binary phase diagram, intended for researchers, scientists, and professionals in drug development and materials science. The guide details the thermodynamic features of the Zn-Se system, including invariant reactions, solubility data, and crystal structures of the constituent phases. Furthermore, it outlines the experimental methodologies employed for the determination of phase equilibria in such systems.

Core Concepts of the Zn-Se System

The Zn-Se system is characterized by the formation of a single congruently melting compound, **zinc selenide** (ZnSe), which is a significant II-VI semiconductor material. The phase diagram also features a monotectic reaction on the zinc-rich side and a eutectic reaction on the selenium-rich side. The mutual solid solubilities of zinc and selenium in each other are reported to be negligible^{[1][2]}.

Crystal Structures

The primary compound in this system, **zinc selenide** (ZnSe), exists in two main polymorphs:

- **Zincblende** (or **Sphalerite**, α -ZnSe): This is the stable cubic form at room temperature, crystallizing in the F-43m space group^[3]. In this structure, each zinc ion is tetrahedrally coordinated to four selenium ions, and vice versa.

- Wurtzite (β -ZnSe): This is a metastable hexagonal polymorph. The transformation from the zincblende to the wurtzite structure has been observed at high temperatures, around 1425°C[2].

Under high pressure, the zincblende structure can transform into a rock-salt-type structure[2][4].

Quantitative Data of the Zn-Se Phase Diagram

The following tables summarize the key quantitative data for the Zn-Se phase diagram. It is important to note that much of the data for the invariant reactions are based on thermodynamic calculations and predictions, as extensive experimental data for the entire phase diagram is limited[1][2][5].

Table 1: Invariant Reactions in the Zn-Se System

| Reaction Type | Temperature (°C) | Composition (at. % Se) | Reaction | Source |
|---------------|-----------------------|------------------------|--|--------|
| Monotectic | ~1500 (Calculated) | N/A | $L_1 \leftrightarrow \alpha\text{-ZnSe} + L_2$ | [2][5] |
| Eutectic | ~220 (Calculated) | >99 (Calculated) | $L \leftrightarrow \alpha\text{-ZnSe} + (\text{Se})$ | [2][5] |

Note: L_1 represents a Zn-rich liquid, and L_2 represents a Se-rich liquid.

Table 2: Melting Points and Phase Transitions

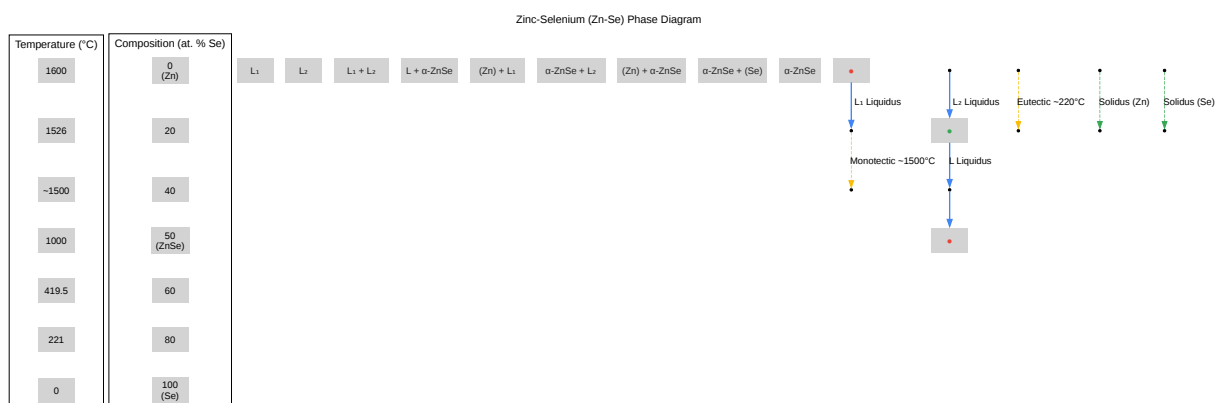
| Phase | Transition | Temperature (°C) | Source |
|-------|-------------------------|------------------|--------|
| Zn | Melting Point | 419.53 | [6] |
| Se | Melting Point | 221 | [6] |
| ZnSe | Congruent Melting Point | 1526 | [2][5] |
| ZnSe | Zincblende to Wurtzite | ~1425 | [2] |

Table 3: Solid Solubility Data

| Solute | Solvent | Temperature (K) | Solubility (mol fraction of solute) | Source |
|--------|---------|-----------------|-------------------------------------|--------|
| Se | ZnSe | 850 | 5.29×10^{-6} | [7] |
| Se | ZnSe | 879 | 6.30×10^{-6} | [7] |
| Se | ZnSe | 977 | 7.28×10^{-6} | [7] |
| Se | ZnSe | 1078 | 9.45×10^{-6} | [7] |
| Se | ZnSe | 1127 | 1.14×10^{-5} | [7] |
| Se | ZnSe | 1173 | 3.76×10^{-5} | [7] |
| Se | Zn | - | Negligible | [1][2] |
| Zn | Se | - | Negligible | [1][2] |

Visualization of the Zn-Se Phase Diagram

The following diagram, generated using the DOT language, illustrates the key features of the zinc-selenium phase diagram based on available calculated and experimental data.



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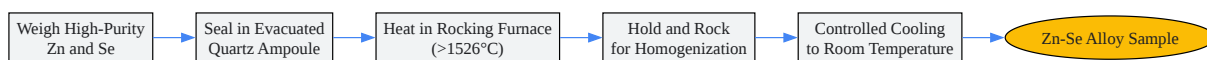
Zn-Se Phase Diagram

Experimental Protocols

The determination of the Zn-Se phase diagram involves high-temperature experiments that require careful control of the volatile components. The primary techniques used are Differential Thermal Analysis (DTA), X-ray Diffraction (XRD), and Vapor Pressure Measurement.

Sample Preparation

- Materials: High-purity zinc (99.999%+) and selenium (99.999%+) are used as starting materials.
- Alloy Synthesis:
 - Weigh the appropriate amounts of Zn and Se to achieve the desired compositions.
 - Place the materials in a quartz ampoule.
 - Evacuate the ampoule to a pressure of approximately 10^{-5} Torr to prevent oxidation and seal it.
 - Heat the ampoule slowly in a rocking furnace to a temperature above the melting point of the highest melting component to ensure homogenization. For the Zn-Se system, this would be above the melting point of ZnSe (1526°C), which requires specialized high-temperature equipment.
 - Hold the molten alloy at this temperature for several hours while rocking to ensure a uniform mixture.
 - Cool the ampoule slowly to room temperature to achieve equilibrium. For compositions that undergo peritectic or monotectic reactions, controlled cooling or quenching may be necessary to preserve the high-temperature phases.



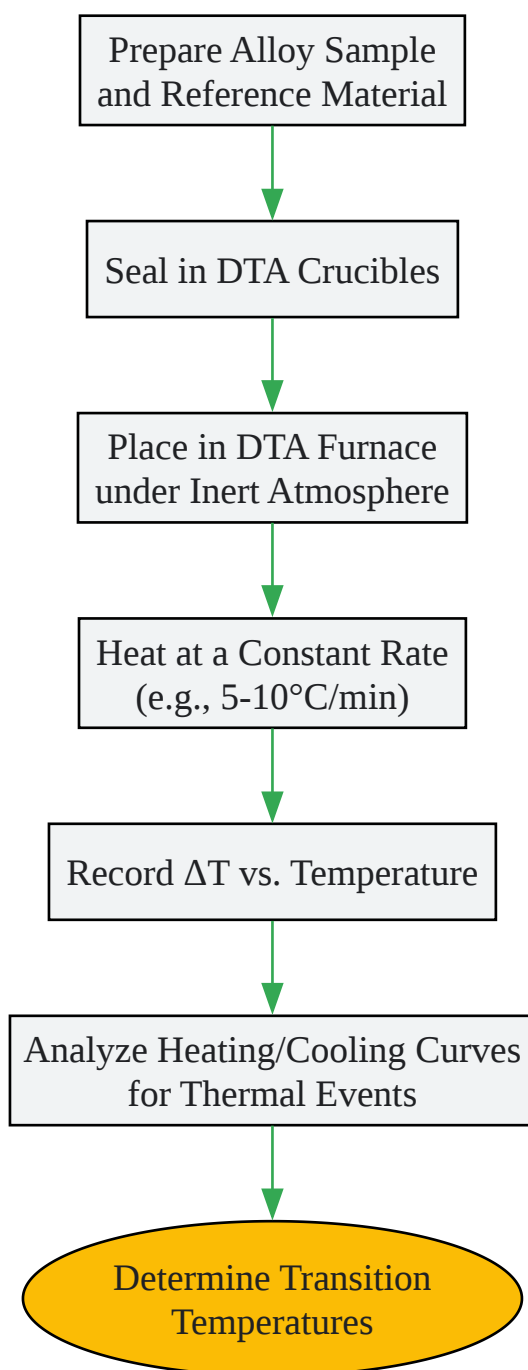
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Sample Preparation Workflow

Differential Thermal Analysis (DTA)

DTA is used to determine the temperatures of phase transitions (e.g., melting, eutectic, and peritectic reactions).

- Apparatus: A high-temperature DTA instrument capable of reaching at least 1600°C is required. The sample and a reference material (e.g., alumina) are placed in sealed crucibles, often made of quartz or graphite, to contain the volatile components.
- Procedure:
 - Place a small, powdered sample of the prepared Zn-Se alloy into the sample crucible and an equal amount of the inert reference material into the reference crucible.
 - Seal the crucibles to prevent the evaporation of selenium and zinc at high temperatures.
 - Place the crucibles in the DTA furnace.
 - Heat the samples at a constant rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., argon).
 - Record the temperature difference (ΔT) between the sample and the reference as a function of the sample temperature.
 - Endothermic peaks on the heating curve correspond to melting, eutectic, or other phase transitions. Exothermic peaks on the cooling curve correspond to solidification events.
 - The onset temperature of the peaks is taken as the transition temperature.



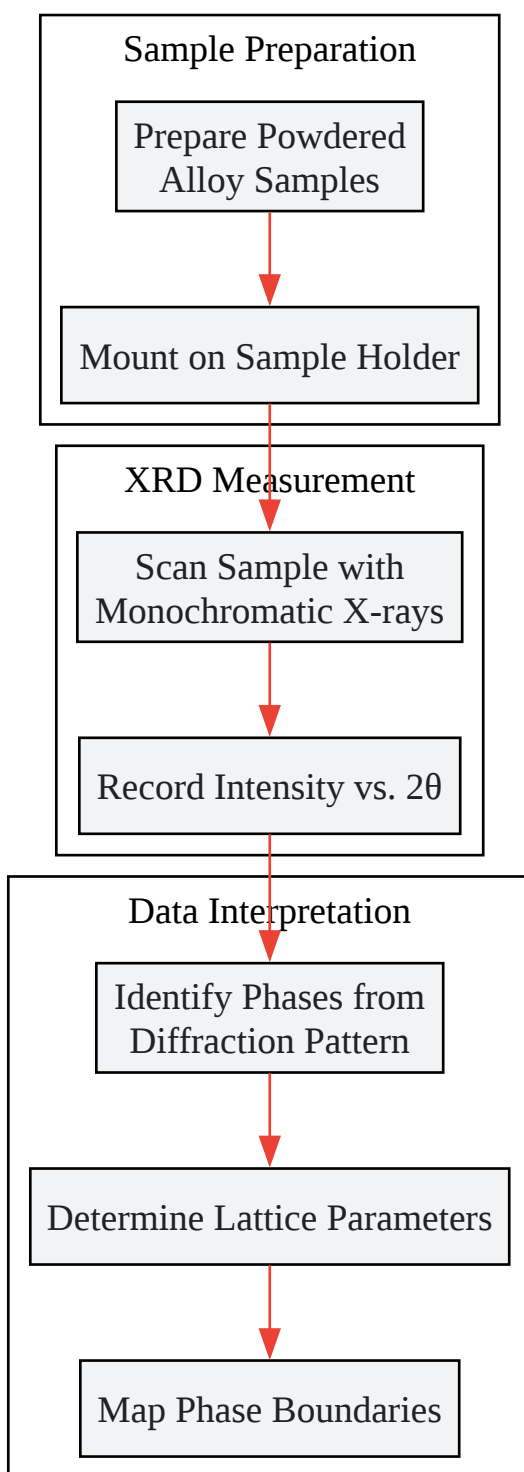
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DTA Experimental Workflow

X-ray Diffraction (XRD)

XRD is used to identify the crystal structures of the phases present at different compositions and temperatures.

- Apparatus: A high-temperature X-ray diffractometer is ideal for in-situ analysis. Alternatively, samples can be annealed at specific temperatures and then quenched to room temperature for analysis.
- Procedure:
 - Prepare powdered samples of the Zn-Se alloys of various compositions.
 - For room temperature analysis, mount the powder on a sample holder.
 - For high-temperature analysis, use a high-temperature sample stage with a controlled atmosphere to prevent sample decomposition.
 - Scan the sample over a range of 2θ angles (e.g., 20-80°) using a monochromatic X-ray source (e.g., Cu K α).
 - The resulting diffraction pattern is a plot of intensity versus 2θ .
 - Identify the phases present by comparing the peak positions and intensities with standard diffraction patterns from databases (e.g., JCPDS-ICDD).
 - Determine the lattice parameters of the identified phases from the peak positions.
 - By analyzing samples of different compositions, the boundaries of the single-phase and two-phase regions can be determined.



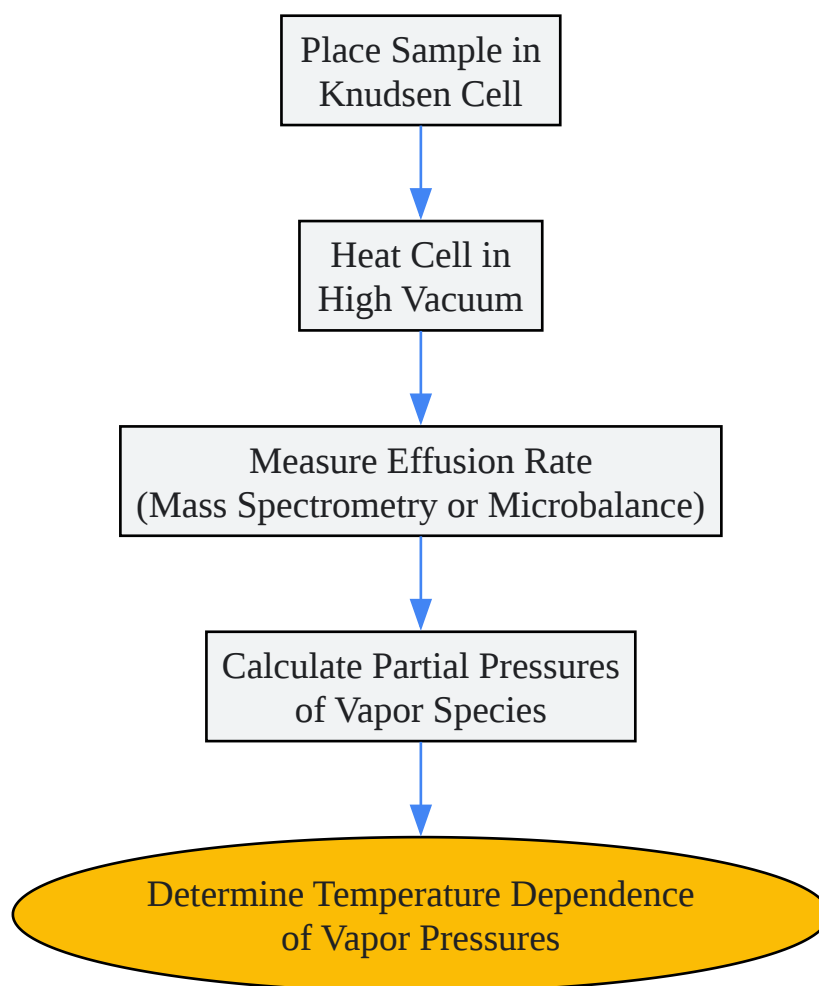
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XRD Analysis Logical Flow

Vapor Pressure Measurement

Vapor pressure measurements are crucial for understanding the gas-phase equilibrium, which is important for crystal growth and for thermodynamic modeling of the phase diagram.

- Apparatus: A common method is the Knudsen effusion method combined with a mass spectrometer or a microbalance.
- Procedure:
 - A sample of the Zn-Se alloy is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice.
 - The cell is heated to a specific temperature in a high-vacuum chamber.
 - The atoms or molecules effusing from the orifice form a molecular beam.
 - The composition of the vapor can be analyzed using a mass spectrometer.
 - The rate of mass loss from the cell can be measured using a microbalance.
 - The partial pressures of the vapor species can be calculated from the effusion rate and the cell parameters.
 - By performing measurements at different temperatures, the temperature dependence of the vapor pressures can be determined, which provides valuable thermodynamic data.



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Vapor Pressure Measurement Workflow

Conclusion

The zinc-selenium phase diagram is dominated by the highly stable compound ZnSe. While the congruent melting of ZnSe is well-established, the features on the Zn-rich and Se-rich sides, such as the monotectic and eutectic reactions, are primarily understood through thermodynamic calculations. Further experimental investigations are needed to precisely determine the temperatures and compositions of these invariant reactions and to fully delineate the liquidus and solidus lines across the entire composition range. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for advancing the understanding and application of this important semiconductor system.

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Address: 3281 E Guasti Rd

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